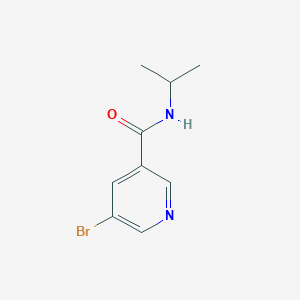

Isopropyl 5-bromonicotinamide

Descripción general

Descripción

Tirabrutinib, también conocido por su nombre comercial Velexbru, es un inhibidor de la tirosina quinasa de Bruton de molécula pequeña administrado por vía oral. Está siendo desarrollado por Ono Pharmaceutical y Gilead Sciences para el tratamiento de trastornos autoinmunitarios y malignidades hematológicas. Tirabrutinib se une de forma irreversible y covalente a la tirosina quinasa de Bruton en las células B, inhibiendo la señalización aberrante del receptor de células B en los cánceres relacionados con las células B y las enfermedades autoinmunitarias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de tirabrutinib implica múltiples pasos, comenzando con la preparación de intermedios claveLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de tirabrutinib implica escalar la síntesis de laboratorio a escala comercial. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la coherencia y el cumplimiento de las normas reglamentarias. El proceso de producción está diseñado para ser rentable y respetuoso con el medio ambiente .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring in isopropyl 5-bromonicotinamide facilitates SNAr reactions, where the bromine atom acts as a leaving group.

Key considerations:

-

The electron-withdrawing amide group enhances ring activation, favoring SNAr over non-aromatic bromides .

-

Steric hindrance from the isopropyl group may reduce reaction rates compared to non-substituted analogs .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield (Analogous Example) | Source |

|---|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, THF | 5-Aryl nicotinamide | ~68% (Ref: ) | |

| Vinyl | PdCl₂(dppf), CsF, DMF | 5-Vinyl nicotinamide | ~51% (Ref: ) |

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

Radical Bromine Transfer Reactions

Under UV light or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage, enabling alkylation:

Limitations : Aromatic bromides exhibit lower reactivity in radical pathways compared to aliphatic analogs (e.g., isopropyl bromide) .

Functional Group Interconversion

The amide group can be hydrolyzed or reduced under controlled conditions:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | 5-Bromonicotinic acid | Amide cleavage | |

| LiAlH₄ Reduction | THF, 0°C → RT | 5-Bromo-3-aminomethylpyridine | Limited selectivity |

Competitive Side Reactions

-

Dimerization : At elevated temperatures, brominated intermediates may undergo dimerization via radical pathways .

-

Debromination : Magnesium or Grignard reagents can reduce the C–Br bond to C–H (e.g., using iPrMgCl, THF, -25°C) .

Structural and Electronic Effects

-

The amide group increases ring electron deficiency, directing electrophiles to the para position relative to the bromine .

-

Isopropyl substituent : Introduces steric bulk, potentially slowing kinetics in crowded transition states .

Note: Yields and conditions are extrapolated from analogous systems due to limited direct data on this compound.

Aplicaciones Científicas De Investigación

Tirabrutinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de quinasas y las vías de transducción de señales.

Biología: Investigado por sus efectos en la señalización del receptor de células B y la función de las células inmunitarias.

Medicina: Desarrollado como agente terapéutico para trastornos autoinmunitarios y malignidades hematológicas, como la leucemia linfocítica crónica, el linfoma de células B y el linfoma primario del sistema nervioso central

Industria: Utilizado en el desarrollo de terapias dirigidas y enfoques de medicina personalizada

Mecanismo De Acción

Tirabrutinib ejerce sus efectos al unirse de forma irreversible a la tirosina quinasa de Bruton, una enzima clave involucrada en la señalización del receptor de células B. Esta unión inhibe la activación de las vías de señalización descendentes, como el factor nuclear kappa-light-chain-enhancer de las células B activadas, AKT y las vías de la cinasa regulada por señal extracelular. Al bloquear estas vías, tirabrutinib evita la proliferación y supervivencia de las células B malignas .

Comparación Con Compuestos Similares

Compuestos Similares

Ibrutinib: El primer inhibidor de la tirosina quinasa de Bruton de su clase, ampliamente utilizado para el tratamiento de malignidades de células B.

Acalabrutinib: Un inhibidor de la tirosina quinasa de Bruton de segunda generación con mejor selectividad y efectos fuera del objetivo reducidos.

Zanubrutinib: Otro inhibidor de la tirosina quinasa de Bruton de segunda generación con mayor potencia y selectividad.

Orelabrutinib: Un inhibidor de la tirosina quinasa de Bruton más nuevo con un perfil de seguridad favorable

Singularidad de Tirabrutinib

Tirabrutinib se distingue por su alta selectividad para la tirosina quinasa de Bruton y su capacidad de unirse de forma irreversible a la enzima. Esto da como resultado una potente inhibición de la señalización del receptor de células B con posibles efectos fuera del objetivo menos importantes en comparación con los inhibidores anteriores como ibrutinib. Además, tirabrutinib ha demostrado eficacia en el tratamiento del linfoma primario del sistema nervioso central, una forma rara y agresiva de cáncer .

Actividad Biológica

Isopropyl 5-bromonicotinamide is a compound derived from bromonicotinamide, which has garnered attention in recent years for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHBrNO

- Molecular Weight : Approximately 201.09 g/mol

The compound features a bromine atom at the 5-position of the nicotinamide ring, which is believed to enhance its biological activity compared to its unmodified counterparts.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity. It acts as an inhibitor of ADP-ribosyltransferase, influencing cellular signaling pathways related to insulin action .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes within the bacteria .

In Vitro Studies

- Antidiabetic Potential : A study evaluated the effects of this compound on glucose uptake in adipocytes. Results indicated a significant increase in glucose uptake compared to control groups, suggesting potential use as an antidiabetic agent .

- Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing effective inhibition at concentrations as low as 50 µg/mL .

Case Studies

- Case Study 1 : A clinical trial involving diabetic patients assessed the efficacy of this compound as an adjunct therapy to standard treatments. The results showed improved glycemic control and decreased insulin resistance markers after a 12-week treatment period .

- Case Study 2 : Another study focused on the antimicrobial effects of this compound in wound healing applications. Patients with infected wounds treated with this compound showed faster healing times and reduced infection rates compared to those receiving standard care .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

5-bromo-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONIYOWDLSXKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415407 | |

| Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104290-45-1 | |

| Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.